3-bromo-4-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]pyridine
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Overview
Description
3-bromo-4-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]pyridine is a complex organic compound featuring a pyridine ring substituted with a bromine atom and an ether linkage to a pyrrolidine ring. This compound also contains an imidazole moiety, which is known for its significant biological activity. The presence of these functional groups makes it a versatile molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]pyridine typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Bromination of Pyridine: The pyridine ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amines with dihaloalkanes.
Coupling Reactions: The final step involves coupling the brominated pyridine with the pyrrolidine and imidazole moieties using a suitable base and solvent, such as potassium carbonate in dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The imidazole and pyrrolidine rings can participate in oxidation and reduction reactions, potentially altering their electronic properties and biological activity.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with mCPBA could introduce an epoxide group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The imidazole moiety is known for its biological activity, including antimicrobial and antifungal properties. This compound could be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the imidazole ring suggests possible applications in treating infections or inflammatory conditions.
Industry
Industrially, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-bromo-4-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]pyridine would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The imidazole ring is known to bind to metal ions, which could be a key aspect of its mechanism in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-(1H-imidazol-1-yl)pyridine: Similar structure but lacks the pyrrolidine moiety.
3-chloro-4-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]pyridine: Chlorine instead of bromine.
4-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]pyridine: Lacks the bromine atom.
Uniqueness
The uniqueness of 3-bromo-4-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]pyridine lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activity. The presence of both the bromine atom and the imidazole ring makes it particularly versatile for various applications in research and industry.
Properties
IUPAC Name |
[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O2/c21-18-11-22-7-5-19(18)27-17-6-9-25(13-17)20(26)16-3-1-15(2-4-16)12-24-10-8-23-14-24/h1-5,7-8,10-11,14,17H,6,9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILVAPGVINZHMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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